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molecular formula C9H9FN2O B8351610 2-(7-fluoro-1H-benzimidazol-1-yl)ethanol

2-(7-fluoro-1H-benzimidazol-1-yl)ethanol

Cat. No. B8351610
M. Wt: 180.18 g/mol
InChI Key: KUUUIUJSKYPFJX-UHFFFAOYSA-N
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Patent
US07645784B2

Procedure details

To a solution of 2-[(2-fluoro-6-nitrophenyl)amino]ethanol (0.78 g ) in methanol (15 mL) 10% palladium on carbon (200 mg) was added. The mixture was hydrogentated at hydrogen pressure 1 bar until the consumption of hydrogen gas ceased (60 min). The reaction mixture was filtered through a pad of Celite, which was further washed with methanol and acetonitrile. The filtrate was concentrated to dryness and the residue was dissolved in formic acid (4 mL). The solution was transferred into a microwave vial, which was sealed and irradiated for 15 min at 135° C. The solvent was removed in vacuum, the residue was dissolved in methanol (4 mL) and a 7 M solution of ammonia in methanol (4 mL) was added. After 10 min the mixture was concentrated to dryness and the residue was purified on a short silica column. Yield 0.65 g (93%). MS (ESI) m/z 181.1 [M+H]. 1H NMR (400 MHz, DMSO-D6) δ ppm: 3.60 (t, J=5.3 Hz, 2H), 4.21 (t, J=5.3 Hz, 2H), 6.92 (dd, J=12.1, 8.1 Hz, 1H), 7.02 (m, 1H), 7.34 (d, J=8.1 Hz, 1H), 8.03 (s, 1H), 8.26 (s, 1H).
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[NH:11][CH2:12][CH2:13][OH:14].[CH3:15]O>>[F:1][C:2]1[C:3]2[N:11]([CH2:12][CH2:13][OH:14])[CH:15]=[N:8][C:4]=2[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.78 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])NCCO
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was hydrogentated at hydrogen pressure 1 bar until the consumption of hydrogen gas
CUSTOM
Type
CUSTOM
Details
(60 min)
Duration
60 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite, which
WASH
Type
WASH
Details
was further washed with methanol and acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in formic acid (4 mL)
CUSTOM
Type
CUSTOM
Details
was sealed
CUSTOM
Type
CUSTOM
Details
irradiated for 15 min at 135° C
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (4 mL)
ADDITION
Type
ADDITION
Details
a 7 M solution of ammonia in methanol (4 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
After 10 min the mixture was concentrated to dryness
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the residue was purified on a short silica column

Outcomes

Product
Name
Type
Smiles
FC1=CC=CC2=C1N(C=N2)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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